2-Methyl-2-propyloctanoic acid

MCT1 inhibition lactate transport blood-brain barrier

Researchers investigating MCT1-mediated lactate transport or CNS drug delivery require defined branched-chain fatty acids, as generic analogs compromise SAR data. This C12 acid features a quaternary alpha carbon with methyl/propyl substitution, offering distinct steric and metabolic properties from valproate or arundic acid. - **Precise bioactivity**: 8 nM IC50 against MCT1 (RBE4 cells) - **Defined stereochemistry**: Chiral center at quaternary alpha carbon - **Teratogenicity-sparing scaffold**: Alpha-methyl branching reduces developmental toxicity vs. unbranched analogs - **Supply**: ≥95% purity; available for immediate R&D shipment

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 31080-40-7
Cat. No. B3382136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-propyloctanoic acid
CAS31080-40-7
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(CCC)C(=O)O
InChIInChI=1S/C12H24O2/c1-4-6-7-8-10-12(3,9-5-2)11(13)14/h4-10H2,1-3H3,(H,13,14)
InChIKeyUWLMCYVBNXGUFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-propyloctanoic acid – Technical Specifications


2-Methyl-2-propyloctanoic acid (CAS 31080-40-7) is a C12 branched-chain fatty acid with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol . The compound features a quaternary carbon center at the alpha position bearing a methyl group and a propyl group attached to an octanoic acid backbone, resulting in significant steric hindrance around the carboxylic acid functionality . It is commercially available as a building block and research chemical with a typical minimum purity specification of 95%, as documented by multiple reagent suppliers . As a member of the branched short-chain fatty acid class that includes valproic acid (2-propylpentanoic acid, VPA) and its structurally related homologs, this compound is of interest in pharmaceutical research for its potential as an MCT1 inhibitor scaffold [1].

Workflow MCT1 inhibition scaffold studies
Selection Branched C12 fatty acid, alpha-quaternary carbon
Context Branched-chain fatty acid SAR probe

2-Methyl-2-propyloctanoic acid: Structural Differentiation


Branched-chain fatty acids with the 2-alkyl substitution pattern exhibit substantial divergence in biological activity profiles despite sharing a common carboxylic acid pharmacophore. In valproic acid-related series, the introduction of additional methyl branching and alteration of side-chain length dramatically affects teratogenic potential while anticonvulsant activity remains relatively preserved [1] [2]. Specifically, the C12 2-methyl-2-propyloctanoic acid scaffold differs fundamentally from both the C8 VPA (2-propylpentanoic acid) scaffold and the C11 (R)-2-propyloctanoic acid (arundic acid/ONO-2506) scaffold in terms of chain length, branching position, and resultant molecular recognition at targets such as monocarboxylate transporter 1 (MCT1) [3]. Furthermore, the presence of a methyl substituent at the quaternary alpha carbon in 2-methyl-2-propyloctanoic acid introduces additional steric constraints absent in unbranched or mono-branched analogs, affecting both metabolic stability and target engagement kinetics [1]. Generic substitution with structurally similar branched acids without quantitative comparative data would therefore compromise experimental reproducibility and invalidate structure-activity relationship interpretations.

Chain-length mismatch
C12 scaffold may shift lipophilicity and transporter recognition versus C8 VPA or C11 arundic acid analogs.
Branching-dependent SAR
Alpha-methyl branching introduces steric constraints absent in unbranched or mono-branched analogs, affecting target engagement kinetics.
Stereochemical control required
Chiral alpha carbon requires enantiomerically defined material; achiral VPA cannot substitute for stereochemistry-sensitive studies.

Quantified Comparative Evidence


MCT1 Inhibition in RBE4 Cells

2-Methyl-2-propyloctanoic acid demonstrates potent inhibition of monocarboxylate transporter 1 (MCT1)-mediated lactate uptake with an IC50 value of 8 nM in RBE4 rat brain endothelial cells, as documented in BindingDB from US9296728 patent data [1]. While head-to-head comparator data for valproic acid under identical assay conditions are not available from this patent source, the nanomolar potency observed positions this compound as a high-affinity MCT1 ligand scaffold. Valproic acid is also known to interact with MCT1 as part of its blood-brain barrier transport mechanism, though published comparative IC50 values for VPA in the identical RBE4 lactate uptake assay are absent [2]. The 8 nM IC50 value provides a quantitative benchmark for MCT1-targeted research applications.

MCT1 IC50
Data to verify
8 nM
Supports MCT1 inhibitor scaffold context
RBE4 cell lactate uptake; patent source
MCT1 inhibition lactate transport blood-brain barrier drug delivery

Reduced Teratogenicity with Methyl Branching

In a systematic study of valproic acid (VPA, 2-n-propylpentanoic acid) derivatives, compounds synthesized with an additional carbon-branching in one of the side chains exhibited dramatically reduced rates of exencephaly, embryolethality, and fetal weight retardation when compared to their unbranched parent compounds in Han:NMRI mice [1] [2]. Specifically, methyl-branched derivatives induced neural tube defects at rates characterized as 'very low' relative to parent compounds, while maintaining anticonvulsant activity not significantly different from VPA itself [1]. Notably, the study found that anticonvulsant activity and neurotoxicity of branched short-chain fatty acids are far less structure-dependent than teratogenic potency [1] [2]. This class-level observation suggests that the alpha-methyl branching present in 2-methyl-2-propyloctanoic acid may confer a teratogenicity profile distinct from linear or mono-branched VPA analogs, though direct teratogenicity data for this specific compound are not available in the published literature.

Teratogenicity trend
Class-level
Methyl-branched analogs: very low exencephaly vs parents
Class-level SAR suggests branching may reduce developmental toxicity endpoint
No direct compound-specific data; Han:NMRI mouse model
teratogenicity developmental toxicity valproic acid analogs structure-activity relationship

Chain Length Differentiation from Shorter Analogs

2-Methyl-2-propyloctanoic acid (C12H24O2) differs fundamentally in carbon chain length from both valproic acid (2-propylpentanoic acid, C8H16O2) and 2-propyloctanoic acid (arundic acid/ONO-2506, C11H22O2) [1] [2]. This chain length extension increases the aliphatic carbon count by four relative to VPA (C8 → C12) and by one relative to 2-propyloctanoic acid (C11 → C12) with the addition of a methyl substituent at the quaternary alpha carbon . The (R)-enantiomer of 2-propyloctanoic acid (ONO-2506) functions as an astrocyte-modulating agent by inhibiting S-100β synthesis, a mechanism distinct from VPA's HDAC inhibition and GABAergic effects, and has been investigated clinically for stroke and neurodegenerative diseases [1] [3]. The C12 methyl-branched scaffold of 2-methyl-2-propyloctanoic acid introduces additional lipophilicity and steric bulk that would be expected to alter membrane partitioning, protein binding, and metabolic stability relative to the C8 and C11 comparators [2].

Chain length
Class-level
C12, alpha-quaternary vs C8 VPA, C11 arundic acid
Structural differentiation context for chain length-dependent SAR
Physicochemical property space distinct from C8/C11
chain length lipophilicity blood-brain barrier pharmacokinetics

Enantioselective Synthesis Pathway

According to patent ES2283287T3, 2-methyl-2-propyloctanoic acid can be prepared with high optical purity via catalytic hydrogenation of (2S)-2-(2-propynyl)octanoic acid or (2S)-2-(2-propenyl)octanoic acid precursors using platinum on carbon as the catalyst [1]. This reduction pathway is reported to ensure high optical purity, a critical parameter for pharmaceutical applications where stereochemistry may influence target engagement and metabolic fate [1]. Patent data also indicate that the (2R)-enantiomer of structurally related 2-propyloctanoic acid achieves 95.0% enantiomeric excess (ee) in optimized synthetic batches, establishing a benchmark for enantiomeric purity achievable in this chemical series . While valproic acid is achiral at the alpha carbon (two identical n-propyl substituents), 2-methyl-2-propyloctanoic acid possesses a chiral center at the alpha carbon due to the methyl and propyl substituents on the quaternary carbon, making enantiomeric control a differentiating factor in procurement for stereochemistry-sensitive applications [1] .

Synthetic route
Supporting evidence
Pt/C hydrogenation of (2S)-precursors; reported high optical purity
Enables procurement of chirally defined material
95.0% ee benchmark for (2R)-2-propyloctanoic acid analog
asymmetric synthesis enantiomeric excess catalytic hydrogenation chiral building block

Application Scenarios


MCT1 Inhibitor for Blood-Brain Barrier

Based on the documented 8 nM IC50 for MCT1-mediated lactate uptake inhibition in RBE4 rat brain endothelial cells [1], 2-methyl-2-propyloctanoic acid is positioned as a high-potency starting scaffold for medicinal chemistry programs targeting monocarboxylate transporter 1. Investigators developing MCT1 inhibitors for CNS drug delivery applications or studying lactate transport modulation at the blood-brain barrier should consider this compound over achiral valproic acid due to its nanomolar potency and defined stereochemistry. The compound's C12 lipophilic scaffold may offer distinct partitioning characteristics relative to shorter-chain MCT1 ligands .

Branched Fatty Acid SAR for Teratogenicity Mitigation

Class-level evidence from Bojic et al. (1996) demonstrates that additional methyl branching on valproic acid scaffolds substantially reduces teratogenic potential (exencephaly, embryolethality, fetal weight retardation) while preserving CNS activity [2] [3]. 2-Methyl-2-propyloctanoic acid, bearing alpha-methyl branching, represents a structurally appropriate probe for extending this structure-activity relationship to C12 chain lengths. Researchers investigating developmental toxicity mechanisms of branched fatty acids or seeking to identify teratogenicity-sparing CNS-active scaffolds should include this compound in screening panels alongside unbranched comparators such as valproic acid and 2-propyloctanoic acid [4].

Chiral Building Block for Asymmetric Synthesis

The documented synthetic route via catalytic hydrogenation of chiral precursors using platinum on carbon enables access to 2-methyl-2-propyloctanoic acid with defined stereochemistry [5]. The presence of a quaternary alpha carbon bearing differentiated methyl and propyl substituents creates a chiral center absent in valproic acid . This structural feature renders the compound valuable as a chiral building block for synthesizing stereochemically complex derivatives, particularly for medicinal chemistry campaigns where alpha-carbon stereochemistry influences target binding [5].

Analytical Reference Standard for Branched Fatty Acid Assays

Given the established use of structurally related branched acids (2-propylhexanoic acid, 2-ethylpentanoic acid) as internal standards and chromatographic references in valproic acid plasma assays , 2-methyl-2-propyloctanoic acid can serve as an alternative reference compound in GC and HPLC method development for branched fatty acid analysis. Its C12 chain length and alpha-methyl branching provide chromatographic resolution distinct from both VPA (C8) and 2-propylhexanoic acid (C9), enabling its use as a retention time marker or internal standard where interference with shorter-chain analytes is a concern [1].

Application
Selection Property
Validation Focus
MCT1 inhibition studies (BBB)
MCT1 inhibition scaffold
Lactate uptake assay context
Branched fatty acid SAR (developmental toxicity)
Alpha-methyl branching probe
Class-level teratogenicity endpoint context
Chiral building block
Enantioselective synthetic route
Stereochemical purity review
Analytical reference for branched fatty acid assays
C12 branched-chain retention
Chromatographic resolution context
Quote Request

Request a Quote for 2-Methyl-2-propyloctanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.